
1-Iodo-2-ethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-ethylbutane is an organic compound with the molecular formula C6H13I It is a type of alkyl halide where an iodine atom is bonded to a carbon atom within an ethylbutane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-ethylbutane can be synthesized through the halogenation of 2-ethylbutane. One common method involves the reaction of 2-ethylbutane with iodine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the iodine molecule dissociates into iodine radicals that react with the 2-ethylbutane to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the iodination of 2-ethylbutane using iodine monochloride (ICl) in the presence of a catalyst. This method offers better control over the reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-ethylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): In these reactions, the iodine atom is replaced by a nucleophile. For example, reacting this compound with sodium hydroxide (NaOH) can yield 2-ethylbutanol.
Elimination Reactions (E1 and E2): These reactions involve the removal of the iodine atom along with a hydrogen atom, resulting in the formation of alkenes. For instance, treating this compound with a strong base like potassium tert-butoxide can produce 2-ethyl-1-butene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3) are common nucleophiles used in substitution reactions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt) are typically used in elimination reactions.
Major Products:
Substitution Reactions: 2-ethylbutanol, 2-ethylbutanenitrile, and 2-ethylbutyl azide.
Elimination Reactions: 2-ethyl-1-butene and 2-ethyl-2-butene.
Scientific Research Applications
1-Iodo-2-ethylbutane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including alcohols, nitriles, and azides.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Material Science: It is employed in the preparation of specialty polymers and materials with unique properties.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-iodo-2-ethylbutane in chemical reactions involves the cleavage of the carbon-iodine bond. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile through either an SN1 or SN2 mechanism. In elimination reactions, the iodine atom and a hydrogen atom are removed, resulting in the formation of a double bond.
Molecular Targets and Pathways:
Nucleophilic Substitution: The carbon-iodine bond is targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Elimination: The base abstracts a proton from the carbon adjacent to the iodine, resulting in the formation of a double bond and the release of the iodine atom.
Comparison with Similar Compounds
1-Iodo-2-ethylbutane can be compared with other alkyl halides such as:
1-Bromo-2-ethylbutane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the stronger carbon-bromine bond.
1-Chloro-2-ethylbutane: Contains a chlorine atom and is even less reactive than the bromo and iodo analogs due to the even stronger carbon-chlorine bond.
1-Fluoro-2-ethylbutane: Contains a fluorine atom and is the least reactive among the halides due to the very strong carbon-fluorine bond.
Uniqueness: this compound is unique due to the relatively weak carbon-iodine bond, making it highly reactive in both nucleophilic substitution and elimination reactions. This reactivity makes it a valuable compound in organic synthesis and industrial applications.
Similar Compounds
- 1-Bromo-2-ethylbutane
- 1-Chloro-2-ethylbutane
- 1-Fluoro-2-ethylbutane
Properties
IUPAC Name |
3-(iodomethyl)pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13I/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQKJFCXOKMBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2879525.png)
![5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2879526.png)
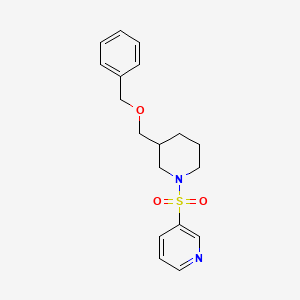
![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2879529.png)
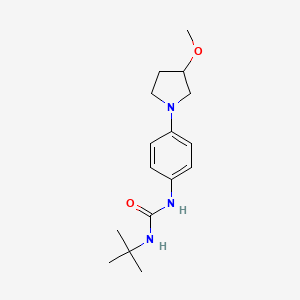
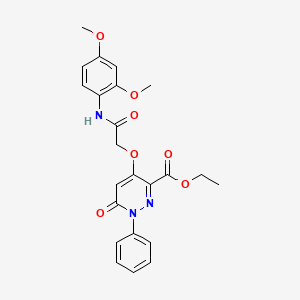
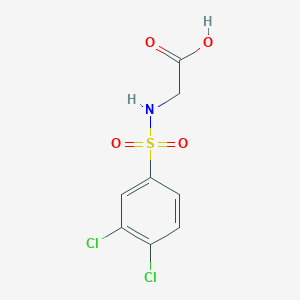
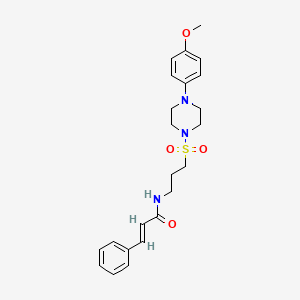
![3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879536.png)
![N-(3-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2879540.png)
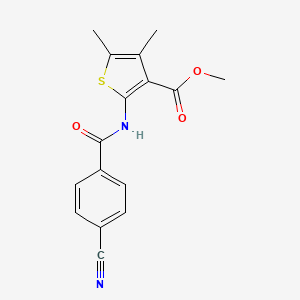
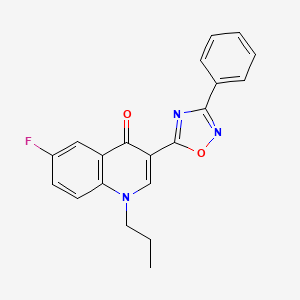
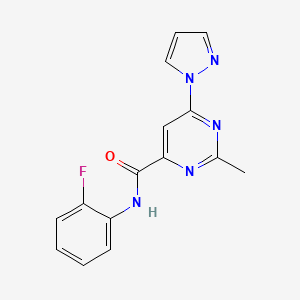
![1-(4-Fluorophenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2879546.png)
